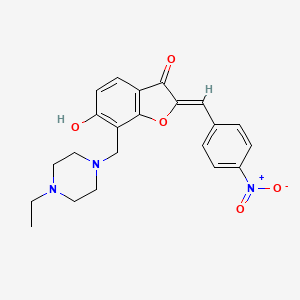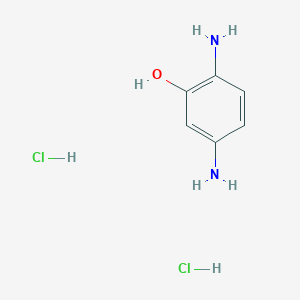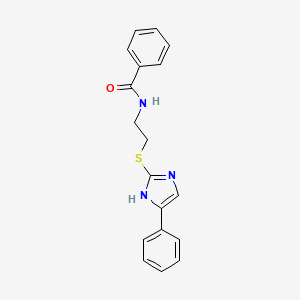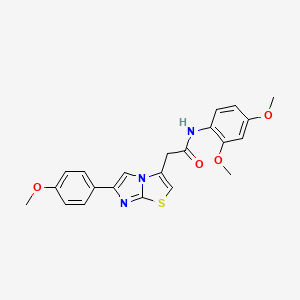
3,4-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Übersicht
Beschreibung
The compound “3,4-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds. It also contains a benzamide moiety, which is a common feature in pharmaceutical drugs due to its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a benzene ring via a thioether and amide linkages. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the amide group. The imidazole ring is a site of both acid and base activity, while the amide group can participate in a variety of reactions including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would need to be determined experimentally .Wirkmechanismus
3,4-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide reacts with sulfhydryl groups to form a mixed disulfide. This reaction is reversible, and the mixed disulfide can be reduced back to the sulfhydryl group by reducing agents such as dithiothreitol or β-mercaptoethanol. The reaction between this compound and sulfhydryl groups is pH-dependent, with optimal conditions around pH 8.0.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or organisms when used at concentrations commonly used in laboratory experiments. However, at high concentrations, this compound can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a widely used thiol reagent due to its high sensitivity and specificity for sulfhydryl groups. It is also relatively easy to use and can be measured spectrophotometrically. However, this compound has some limitations in laboratory experiments. It can react with other compounds that contain thiol groups, such as cysteine and glutathione, which can lead to inaccurate measurements. Additionally, this compound is not suitable for measuring the concentration of sulfhydryl groups in complex biological samples, such as blood or tissue samples.
Zukünftige Richtungen
There are several future directions for the use of 3,4-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide in scientific research. One potential area of research is the development of new thiol reagents with higher specificity and sensitivity for sulfhydryl groups. Additionally, this compound could be used in combination with other methods to measure the concentration of antioxidants in cells and tissues. Finally, this compound could be used to study the role of sulfhydryl groups in cellular signaling pathways and disease processes.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has been widely used in scientific research as a thiol reagent. It is commonly used to measure the concentration of sulfhydryl groups in proteins, peptides, and other biomolecules. This compound reacts with sulfhydryl groups to form a yellow-colored product that can be measured spectrophotometrically. This method is commonly used to determine the concentration of reduced glutathione, which is an important antioxidant in cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-4-7-17(8-5-14)19-13-23-21(24-19)26-11-10-22-20(25)18-9-6-15(2)16(3)12-18/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACHXTRWBFMHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298264.png)



![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)


![2-Methylbenzo[d]oxazol-5-amine hydrochloride](/img/structure/B3298319.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298340.png)

![N-benzyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298359.png)